molecular formula C11H18N2O4S2 B2785828 N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448132-02-2

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2785828
CAS RN: 1448132-02-2
M. Wt: 306.4
InChI Key: NLWJLQHHYODAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, commonly known as MTSEA, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of isoxazole and is widely used as a tool in biochemical and physiological studies.

Mechanism of Action

MTSEA modifies cysteine residues in proteins by forming a covalent bond with the thiol group of cysteine. This modification can lead to changes in protein conformation and function. The mechanism of action of MTSEA is based on the reactivity of the isoxazole and the sulfonamide groups in the molecule.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of ion channels, enzymes, and receptors. MTSEA has also been shown to have an effect on the function of the nervous system, including the regulation of neurotransmitter release and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTSEA in lab experiments is its ability to modify cysteine residues in proteins. This property makes it a valuable tool for studying protein structure and function. However, one of the limitations of using MTSEA is its potential toxicity. MTSEA has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of MTSEA in scientific research. One area of interest is the development of new derivatives of MTSEA that can modify other amino acid residues in proteins. Another area of interest is the use of MTSEA in the development of new drugs for the treatment of diseases such as cancer and neurological disorders. Additionally, the use of MTSEA in the study of protein-protein interactions and enzymatic activity is an area of active research.

Synthesis Methods

MTSEA can be synthesized using a two-step process. The first step involves the reaction of 3-methoxytetrahydrothiophene with formaldehyde and sodium cyanide to form 3-methoxytetrahydrothiophen-3-ylacetonitrile. The second step involves the reaction of 3-methoxytetrahydrothiophen-3-ylacetonitrile with 3,5-dimethylisoxazole-4-sulfonyl chloride to form MTSEA.

Scientific Research Applications

MTSEA has a wide range of applications in scientific research. It is commonly used as a tool to study the structure and function of proteins. MTSEA is capable of modifying the cysteine residues in proteins, which can lead to changes in protein conformation and function. This property of MTSEA makes it a valuable tool for studying protein-protein interactions, protein folding, and enzymatic activity.

properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S2/c1-8-10(9(2)17-13-8)19(14,15)12-6-11(16-3)4-5-18-7-11/h12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWJLQHHYODAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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